molecular formula C43H49N3O19 B1674332 L-Alanyl pradimicin A CAS No. 148763-59-1

L-Alanyl pradimicin A

Número de catálogo: B1674332
Número CAS: 148763-59-1
Peso molecular: 911.9 g/mol
Clave InChI: SZUMKGXXHSNVTC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-Alanyl pradimicin A is a bioactive chemical.

Aplicaciones Científicas De Investigación

Antiviral Applications

Mechanism of Action:
L-Alanyl pradimicin A primarily functions as an antiviral agent by inhibiting the entry of viruses into host cells. It selectively targets the glycoprotein gp120 on the surface of the human immunodeficiency virus (HIV), preventing viral transmission and replication. Studies have shown that it acts effectively against multiple strains of HIV-1, including those with X4 and R5 tropisms, at non-toxic concentrations .

Case Studies:

  • In Vitro Studies:
    In coculture experiments with HIV-infected cells, this compound demonstrated a robust ability to inhibit viral transmission. The drug's prolonged exposure was essential to observe its effects on viral resistance, as it led to mutations in HIV strains that involved deletions in glycosylation sites on gp120 .
  • Resistance Profile:
    The compound exhibits a high genetic barrier to resistance. Research indicates that significant mutations in gp120 are required for HIV to develop moderate resistance to this compound, allowing it to maintain efficacy against resistant strains .

Antifungal Applications

Mechanism of Action:
this compound also displays antifungal properties, particularly against systemic fungal infections. Its mechanism involves binding to specific carbohydrate moieties on fungal cell surfaces, disrupting cellular integrity and function .

Case Studies:

  • Fungal Infection Models:
    In animal models infected with Candida albicans, administration of this compound resulted in improved survival rates compared to control groups treated with saline. The compound's effectiveness was attributed to its ability to bind mannose residues on fungal cells, facilitating immune recognition and clearance .
  • Clinical Implications:
    The compound's potential as an antifungal agent has been highlighted in studies evaluating its efficacy against drug-resistant fungal strains. Its unique binding properties may offer a novel approach in treating infections that are otherwise challenging due to resistance mechanisms .

Comparative Efficacy Table

Application Pathogen Efficacy Mechanism
AntiviralHIV-1HighInhibits gp120-mediated entry
AntifungalCandida albicansModerateBinds mannose residues
AntifungalSystemic fungal infectionsHighDisrupts cell wall integrity

Q & A

Basic Research Questions

Q. What is the primary mechanism by which L-Alanyl pradimicin A inhibits viral entry?

this compound (L-APA) exerts its antiviral activity through calcium-dependent binding to high-mannose glycans on viral envelopes, preventing host cell entry. This mechanism disrupts viral adhesion by competitively blocking glycan-receptor interactions. For example, studies using solid-state NMR revealed that L-APA binds specifically to terminal mannose residues on viral glycoproteins, a process enhanced by calcium ions . This dual dependency on calcium and glycan specificity underpins its role as a viral entry inhibitor, particularly against enveloped viruses like HIV and SARS-CoV-2 .

Q. What structural characteristics of this compound contribute to its bioactivity?

The bioactivity of L-APA stems from its unique quinone-alanine oligosaccharide structure, which facilitates glycan recognition. The L-alanyl moiety enhances solubility and stability in physiological conditions, while the aromatic aglycone region mediates hydrophobic interactions with viral membranes. Structural studies using carbon-13 labeling and NMR spectroscopy have mapped critical binding regions, such as the mannose-binding pocket, which is essential for antiviral efficacy .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound in research settings?

Researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (particularly 13C^{13}\text{C}-labeled solid-state NMR for binding site analysis), high-resolution mass spectrometry (HR-MS), and high-performance liquid chromatography (HPLC) for purity assessment. These methods ensure accurate characterization of its stereochemistry and functional groups, as demonstrated in studies resolving its interaction with viral glycans .

Advanced Research Questions

Q. How can researchers address contradictory findings in the binding affinity of this compound to viral glycoproteins across different experimental models?

Discrepancies in binding affinity may arise from variations in calcium concentration, glycan density, or assay conditions (e.g., solution vs. solid-state environments). To resolve these, researchers should standardize experimental parameters, such as using isothermal titration calorimetry (ITC) to quantify calcium dependency, and employ glycan array profiling to compare binding across diverse glycoforms. Cross-validation with solid-state NMR, which avoids clustering artifacts seen in solution-based assays, is critical .

Q. What methodologies are recommended for synthesizing novel analogs of this compound to enhance its antiviral properties?

Chemoenzymatic synthesis, combining genetic engineering of biosynthetic gene clusters with chemical modification, is a robust approach. For example, modifying the alanyl side chain or quinone moiety can improve bioavailability. Combinatorial libraries of pradimicin analogs can be screened using surface plasmon resonance (SPR) to assess glycan-binding kinetics, as outlined in NIH-funded projects targeting antifungal and antiviral optimization .

Q. How can researchers validate the specificity of this compound's interaction with N-glycans in complex biological matrices?

Specificity can be validated using competitive binding assays with fluorescently labeled mannose derivatives and glycan-deficient viral mutants. Additionally, glycan array platforms profiling >500 glycans can identify off-target interactions. For in vivo models, CRISPR-engineered cells lacking mannose-rich glycoproteins (e.g., DC-SIGN) can isolate L-APA’s mechanism from host immune responses .

Q. Methodological Considerations for Data Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound antiviral assays?

Non-linear regression models (e.g., four-parameter logistic curves) are recommended for IC50_{50} determination. For time-dependent inhibition studies, mixed-effects models accounting for inter-experimental variability (e.g., calcium fluctuations) improve reproducibility. Adherence to NIH preclinical reporting guidelines ensures transparency in data normalization and outlier exclusion .

Q. How should researchers design experiments to differentiate between direct antiviral effects and immunomodulatory roles of this compound?

Dual-arm studies comparing viral load reduction in immunocompetent vs. immunodeficient models (e.g., SCID mice) can isolate direct antiviral activity. Flow cytometry and cytokine profiling further distinguish immune modulation. For in vitro work, co-culture systems with primary macrophages and T-cells under L-APA treatment are critical .

Q. Addressing Contradictory Evidence

Q. How can divergent results in this compound’s efficacy against SARS-CoV-2 variants be reconciled?

Variability may stem from differences in glycan shielding (e.g., Omicron’s reduced mannose content). Researchers should perform comparative glycomic analysis of viral spikes and use pseudovirus neutralization assays with isogenic glycan mutants. Meta-analyses pooling data across studies with standardized glycan quantification protocols (e.g., lectin microarray) are advised .

Propiedades

Número CAS

148763-59-1

Fórmula molecular

C43H49N3O19

Peso molecular

911.9 g/mol

Nombre IUPAC

2-[2-[[1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoylamino]propanoic acid

InChI

InChI=1S/C43H49N3O19/c1-12-7-20-26(33(53)23(12)40(58)45-13(2)39(57)46-14(3)41(59)60)25-18(10-19-27(34(25)54)30(50)17-8-16(61-6)9-21(47)24(17)29(19)49)31(51)37(20)64-43-36(56)38(28(44-5)15(4)63-43)65-42-35(55)32(52)22(48)11-62-42/h7-10,13-15,22,28,31-32,35-38,42-44,47-48,51-56H,11H2,1-6H3,(H,45,58)(H,46,57)(H,59,60)

Clave InChI

SZUMKGXXHSNVTC-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC

SMILES isomérico

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC

SMILES canónico

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

L-Alanyl pradimicin A; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

L-Alanyl pradimicin A
L-Alanyl pradimicin A
L-Alanyl pradimicin A
L-Alanyl pradimicin A
L-Alanyl pradimicin A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.